molecular formula C11H12O4 B152778 Methyl 3-(2-methoxyphenyl)-3-oxopropanoate CAS No. 54177-02-5

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

Cat. No. B152778
CAS RN: 54177-02-5
M. Wt: 208.21 g/mol
InChI Key: OEIWRCBBMGTEMA-UHFFFAOYSA-N
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Patent
US05354869

Procedure details

58.5 g (1.08 mol) of sodium ethanolate are added to 500 ml of dimethyl carbonate. The mixture is then heated to boiling and traces of methanol are removed by distillation. 153.5 g (1.02 mol) of 2-methoxyacetophenone are allowed to drip in at 86° C. with vigorous stirring during the course of 4.5 hours. (If the reaction mixture becomes too viscous, a further addition of dimethyl carbonate is recommended.) The mixture is then subsequently stirred for a further 30 minutes and the solvent is removed by distillation under reduced pressure. After cooling to room temperature, 350 ml of water and 70 ml of glacial acetic acid are added and the mixture is stirred overnight. The oil formed is separated off and the aqueous phase is extracted by shaking with a total of 300 ml of ethyl acetate. The combined organic phases are first washed with a 6% strength sodium hydrogen carbonate solution (100 ml), then with a sodium chloride solution (the sodium chloride promotes the phase separation). After drying the ethyl acetate phase over sodium sulfate, filtration and after removing the solvent on a rotary evaporator, the remaining oil is distilled in a high vacuum.
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
153.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O-:3])C.[Na+].CO[CH2:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9].[C:16](=[O:21])(OC)[O:17][CH3:18]>>[CH3:1][O:3][C:15]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:8]([CH2:7][C:16]([O:17][CH3:18])=[O:21])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
58.5 g
Type
reactant
Smiles
C(C)[O-].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
153.5 g
Type
reactant
Smiles
COCC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring during the course of 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
CUSTOM
Type
CUSTOM
Details
traces of methanol are removed by distillation
CUSTOM
Type
CUSTOM
Details
to drip in at 86° C.
STIRRING
Type
STIRRING
Details
) The mixture is then subsequently stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
350 ml of water and 70 ml of glacial acetic acid are added
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The oil formed
CUSTOM
Type
CUSTOM
Details
is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted
STIRRING
Type
STIRRING
Details
by shaking with a total of 300 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are first washed with a 6% strength sodium hydrogen carbonate solution (100 ml)
CUSTOM
Type
CUSTOM
Details
the phase separation)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ethyl acetate phase
FILTRATION
Type
FILTRATION
Details
over sodium sulfate, filtration
CUSTOM
Type
CUSTOM
Details
after removing the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the remaining oil is distilled in a high vacuum

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
COC1=C(C(=O)CC(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.